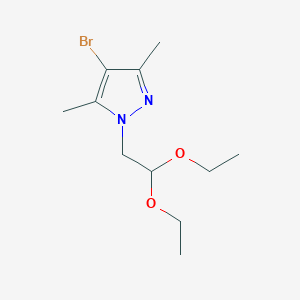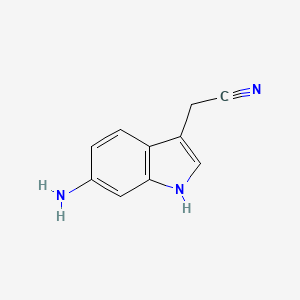![molecular formula C8H11NO3S B1453368 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 1372452-41-9](/img/structure/B1453368.png)
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
Overview
Description
“3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1372452-41-9 . It has a molecular weight of 201.25 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 . This indicates that the compound has a benzene ring with a sulfonamide group and a hydroxyethyl group attached to it .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 201.25 . The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 .Scientific Research Applications
Mercury Uptake and Removal
Hydroxyethyl sulfonamide function supported on styrene-divinyl benzene beads has been identified as a mercury-selective reagent. This compound demonstrates significant mercury removal capabilities from aqueous solutions, including the selective extraction of mercury in the presence of other ions. The resin can undergo numerous sorption–desorption cycles without losing its capacity, indicating its potential for environmental cleanup applications (Oktar et al., 2008).
Advanced Oxidation Processes for Degradation of Sulfonamides
A study combining various analytical techniques elaborated methods for tracking the degradation of sulfonamides in advanced oxidation processes (AOPs). It highlighted the hydroxyl radical addition to the benzene ring as the basic initial reaction, leading to various degradation pathways. This research is essential for understanding how sulfonamides degrade in water treatment processes, contributing to environmental science and engineering (Sági et al., 2015).
Synthesis and Structural Analysis of Sulfonamide Compounds
Research on the synthesis and crystal structure of new Schiff base sulfonamide compounds has provided insights into their chemical behavior and potential applications. The structural elucidation of these compounds opens avenues for their use in various scientific fields, including material science and drug design (Subashini et al., 2009).
Antimicrobial Activities
Sulfonamide compounds have been synthesized and evaluated for their antibacterial activities against various bacteria strains. These studies contribute to the ongoing search for new antimicrobial agents, providing a foundation for further medicinal chemistry research (Aslan et al., 2012).
Carbonic Anhydrase Inhibition
Several aromatic sulfonamide inhibitors have been prepared and tested as inhibitors of carbonic anhydrase (CA) isoenzymes. This research has implications for understanding the mechanism of action of sulfonamide inhibitors and their potential therapeutic applications (Supuran et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-[(1R)-1-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)





